

Spectroscopic Profile of 4-Azepanone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Azepanone hydrochloride

Cat. No.: B019539

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **4-Azepanone hydrochloride** (CAS No: 50492-22-3), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Structure and Properties

4-Azepanone hydrochloride, with the molecular formula $C_6H_{12}ClNO$, is the hydrochloride salt of azepan-4-one. Its structure consists of a seven-membered azepane ring with a ketone functional group at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Spectroscopic Data

The following sections present the available 1H NMR, ^{13}C NMR, and FT-IR data for **4-Azepanone hydrochloride**. This data is crucial for the structural elucidation and quality control of the compound.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **4-Azepanone hydrochloride** provides detailed information about the proton environment within the molecule.

Table 1: ^1H NMR Spectroscopic Data for **4-Azepanone Hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration (Number of Protons)	Assignment
~3.04	multiplet	4H	-CH ₂ -N-CH ₂ -
~2.59	multiplet	4H	-CH ₂ -C(O)-CH ₂ -
~1.86	multiplet	1H	-NH-
~1.75	multiplet	2H	-N-CH ₂ -CH ₂ -C(O)-

Note: The assignments are based on typical chemical shifts for similar structures. The data presented is based on information available from commercial suppliers and may require experimental verification for precise coupling constants and definitive assignments[1].

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule. As of the latest search, specific experimental ^{13}C NMR data for **4-Azepanone hydrochloride** was not readily available in public databases. Predicted data based on computational models can be used as a reference until experimental data is published.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Azepanone Hydrochloride**

Predicted Chemical Shift (δ) ppm	Assignment
~210	C=O (C4)
~55	-CH ₂ -N-
~45	-CH ₂ -C(O)-
~28	-N-CH ₂ -CH ₂ -

Note: This data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-Azepanone hydrochloride** highlights the characteristic vibrational frequencies of its functional groups. While a complete peak list is not consistently published, the key absorptions are expected in the following regions.

Table 3: Key FT-IR Absorption Bands for **4-Azepanone Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretch (secondary amine salt)
~2950-2850	Medium-Strong	C-H stretch (aliphatic)
~1715	Strong	C=O stretch (ketone)
~1465	Medium	C-H bend (methylene)

Note: The presence of a strong, broad band in the high-frequency region is characteristic of the ammonium salt. The carbonyl stretch is a key diagnostic peak for this molecule.

Experimental Protocols

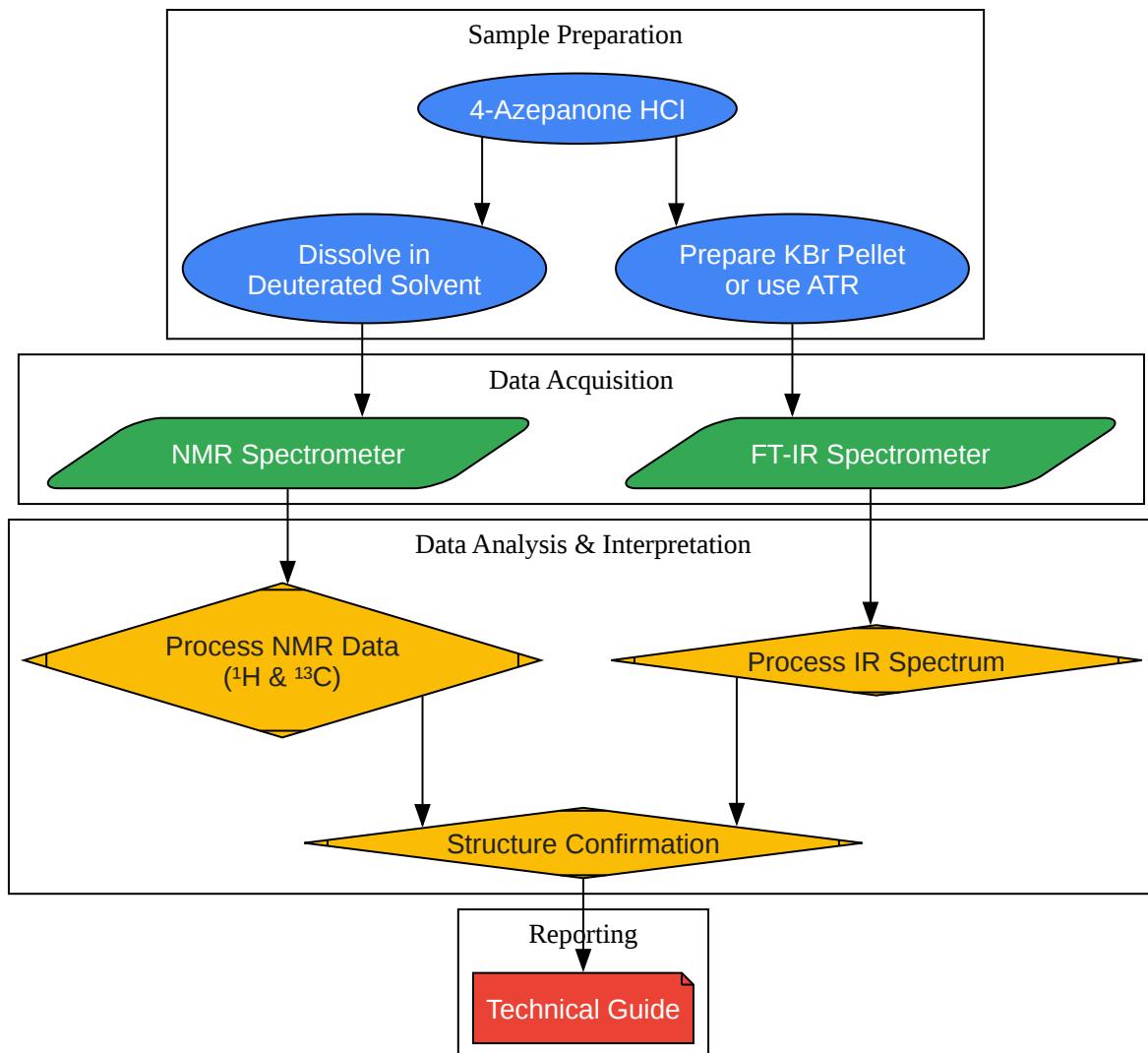
Standard methodologies are employed to acquire the spectroscopic data for **4-Azepanone hydrochloride**.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Azepanone hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition: Obtain the proton-decoupled ^{13}C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).


IR Spectroscopy Protocol

FT-IR spectra are typically recorded using the following procedure:

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: Identify and label the significant absorption peaks.

Logical Workflow for Spectroscopic Analysis

The process of characterizing **4-Azepanone hydrochloride** using spectroscopic methods follows a logical progression to ensure accurate structural confirmation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Perhydroazepinone hydrochloride | 50492-22-3 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Azepanone Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019539#spectroscopic-data-nmr-ir-for-4-azepanone-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com